molecular formula C16H14Cl2N2O2 B2685853 N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide CAS No. 338784-75-1

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide

Cat. No.: B2685853
CAS No.: 338784-75-1
M. Wt: 337.2
InChI Key: AGYHXLOFHRQKSE-UHFFFAOYSA-N
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Description

"N-[1-(2,6-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide" is a cyclopropane-containing carboxamide derivative featuring a 2,6-dichlorobenzyl group attached to a 2-oxo-1,2-dihydropyridinyl scaffold.

Properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-12-3-1-4-13(18)11(12)9-20-8-2-5-14(16(20)22)19-15(21)10-6-7-10/h1-5,8,10H,6-7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYHXLOFHRQKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,6-dichlorobenzyl chloride with 3-pyridinol to form the intermediate 2,6-dichlorobenzyl-3-pyridinol. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amide Group Reactivity

The cyclopropanecarboxamide moiety participates in hydrolysis and nucleophilic substitution reactions:

Reaction Type Conditions Outcome Structural Impact
Acidic HydrolysisHCl (6M), reflux, 8–12 hrsCleavage to cyclopropanecarboxylic acid and pyridinylamine derivativeRemoves amide functionality
Basic HydrolysisNaOH (2M), 80°C, 6 hrsGenerates sodium cyclopropanecarboxylate and free amineEnhances water solubility
Nucleophilic AcylationR-MgX in anhydrous THF, 0°C → rtSubstitution at carbonyl carbon with alkyl/aryl groupsModifies bioactivity

The lactam (2-oxo-1,2-dihydropyridine) forms intramolecular N–H⋯O hydrogen bonds, stabilizing the twisted conformation observed crystallographically . This rigidity reduces amide rotational freedom but enhances thermal stability during reactions.

Pyridine Ring Modifications

Electrophilic substitution is sterically hindered by the 2,6-dichlorobenzyl group, directing reactivity to the C4 position of the pyridine ring:

Reaction Reagents Product Yield Notes
NitrationHNO₃/H₂SO₄, 0°CC4-nitro derivative42%Limited by steric bulk of dichlorobenzyl
HalogenationCl₂, FeCl₃ catalystC4-chloro adduct35%Requires extended reaction times
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidBiaryl-functionalized derivative58%Position-selective due to steric effects

The dichlorobenzyl group’s electron-withdrawing effect deactivates the ring, necessitating vigorous conditions for electrophilic attacks .

Dichlorobenzyl Group Transformations

The 2,6-dichlorobenzyl substituent undergoes halogen-selective reactions:

Reaction Conditions Outcome Mechanistic Insight
DechlorinationH₂, Pd/C, ethanol, 50°CReplacement of Cl with H at benzyl positionCatalytic hydrogenolysis
Ullmann CouplingCuI, aryl iodide, DMF, 120°CCross-coupled biaryl productRadical-mediated C–Cl activation

Steric hindrance from the ortho-chlorine atoms suppresses para-substitution, favoring meta-directing effects in aromatic reactions .

Cyclopropane Ring Reactivity

The cyclopropane ring exhibits strain-driven reactivity:

Reaction Reagents Outcome Application
Ring-OpeningH₂O, H₂SO₄ catalyst, 100°CLinear carboxylic acid derivativeDegradation pathway analysis
[2+1] CycloadditionDichlorocarbene, phase-transferDichlorocyclopropane fused analogStrategic functionalization

Redox Behavior

The compound’s redox profile is dominated by the lactam and dichlorobenzyl groups:

Process Conditions Observation Reference
Electrochemical ReductionGlassy carbon electrode, pH 7.4Two-electron reduction at lactam carbonyl
Oxidative DegradationH₂O₂, Fe²⁺ (Fenton’s reagent)Cleavage of pyridine ring to aliphatic chains

Scientific Research Applications

Pharmacological Properties

Anticonvulsant Activity
The compound has been studied for its anticonvulsant properties, particularly in animal models. Research indicates that derivatives of similar structures exhibit promising results in seizure control. For instance, compounds with modifications at the 3-oxy site have shown enhanced activity in maximal electroshock seizure tests (MES), suggesting that structural variations can influence their efficacy significantly. The structure-activity relationship (SAR) studies reveal that small, non-polar substituents at certain positions maintain or enhance anticonvulsant activity while larger groups tend to diminish it .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds highlights the importance of specific functional groups in modulating biological activity. For example:

Substituent Effect on Activity
Small non-polar groupsEnhanced anticonvulsant activity
Bulky or electron-donating groupsReduced activity
Unsaturated groupsCan offset activity loss from bulky substituents

These findings underscore the necessity of careful molecular design when developing new therapeutic agents based on this compound's structure.

Case Studies

  • Maximal Electroshock Seizure Test
    A study evaluated various derivatives of N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide and found that certain modifications led to significant improvements in seizure protection compared to traditional anticonvulsants like phenobarbital. The ED50 values indicated that some derivatives were more effective than existing treatments .
  • Sodium Channel Modulation
    Research has also focused on the compound's ability to modulate voltage-gated sodium channels, which play a critical role in neuronal excitability. Electrophysiological studies demonstrated that specific derivatives could transition sodium channels into a slow-inactivated state, providing a mechanism for their anticonvulsant effects. This property was particularly noted in compounds tested on rat embryonic cortical neurons .

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

  • Cyclopropane Carboxamide: Present in all listed compounds, this moiety confers rigidity and may enhance target binding. The target compound and ’s analogue both utilize this group but differ in substituents (e.g., dichlorobenzyl vs. phenyl-methoxyphenoxy) .
  • Halogenation : The 2,6-dichlorobenzyl group in the target compound contrasts with the difluorobenzo group in . Chlorine’s larger atomic radius and stronger electron-withdrawing effects may improve target affinity compared to fluorine .
  • Heterocyclic Cores: The pyridinone ring in the target compound is distinct from the indole/indazole systems in –3. Pyridinones are known for hydrogen-bonding capabilities, which could influence binding kinetics .

Research Findings and Implications

  • Solubility and Stability : The dichlorobenzyl group in the target compound may reduce aqueous solubility compared to hydroxylated analogues (e.g., ), necessitating formulation optimization .
  • Synthetic Challenges : High-yielding deprotection steps (e.g., 100% in ) contrast with moderate yields in simpler cyclopropane derivatives (e.g., 78% in ), highlighting the impact of structural complexity on synthesis efficiency .

Biological Activity

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H19Cl2N3O2
  • Molecular Weight : 416.31 g/mol
  • CAS Number : 400084-73-3

This structure features a pyridine ring, which is known for its role in various biological activities, and a cyclopropane moiety that may influence the compound's pharmacodynamics.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound exhibits affinity for various neurotransmitter receptors, including dopamine and serotonin receptors. Its binding profile suggests potential effects on mood regulation and anxiety.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

Research findings indicate several pharmacological effects associated with this compound:

  • Antidepressant Activity : In animal models, the compound has demonstrated significant antidepressant-like effects. It appears to enhance serotonergic and dopaminergic neurotransmission, which is crucial for mood stabilization.
  • Anxiolytic Properties : Behavioral studies have shown that administration of this compound reduces anxiety-related behaviors in rodents, suggesting its potential as an anxiolytic agent.
  • Anti-inflammatory Effects : Some studies report that the compound exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityModel UsedKey Findings
Study AAntidepressantRodentIncreased serotonin levels; reduced immobility in forced swim test
Study BAnxiolyticRodentDecreased anxiety-like behavior in elevated plus maze
Study CAnti-inflammatoryCell cultureInhibition of TNF-alpha production; reduced oxidative stress

Case Study 1: Antidepressant Efficacy

In a controlled study involving mice subjected to stress-induced depression models, the administration of this compound resulted in a statistically significant reduction in depressive behaviors compared to control groups. The mechanism was linked to enhanced serotonergic activity as indicated by increased levels of serotonin metabolites in the brain.

Case Study 2: Anxiolytic Effects

A separate study evaluated the anxiolytic properties of this compound using the elevated plus maze test. Mice treated with the compound exhibited increased time spent in open arms compared to untreated controls, suggesting reduced anxiety levels. The findings support its potential use as a therapeutic agent for anxiety disorders.

Q & A

Q. What are the common synthetic intermediates and protecting group strategies for synthesizing N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide?

The synthesis often involves intermediates such as 1-(2,6-dichlorobenzyl)pyridinone derivatives, with protecting groups like benzyl (Bn), tert-butoxycarbonyl (Boc), or fluorenylmethyloxycarbonyl (Fmoc) used to stabilize reactive sites. For example, N-Z (benzyloxycarbonyl) and N-Pbf (pentamethyldihydrobenzofuransulfonyl) groups are critical for masking amines during coupling reactions. Removal of these groups requires optimized conditions: hydrogenolysis (for N-Z) or trifluoroacetic acid (for N-Pbf), as demonstrated in peptide-based urea syntheses .

Q. How is structural characterization performed for this compound and its intermediates?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. HRMS confirms molecular weights (e.g., [M+H]+ with deviations <5 ppm), while NMR (¹H/¹³C) identifies substituent positions, such as the 2,6-dichlorobenzyl moiety. HPLC with UV detection (e.g., tR = 14.99 min) ensures purity (>95%) and monitors reaction progress .

Q. What biological screening methods are applicable for initial evaluation of this compound?

Cell-based assays for antimicrobial or antiviral activity are common. For example, derivatives of 2-oxo-1,2-dihydropyridine have been tested against HIV integrase or microbial strains using IC50 measurements. Cytotoxicity is assessed via MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can researchers optimize low-yield alkylation steps in the synthesis of 2,6-dichlorobenzyl-containing intermediates?

Alkylation of pyridine or indazole cores with 2,6-dichlorobenzyl bromide often suffers from low yields (e.g., 33%) due to steric hindrance or competing side reactions. Methodological improvements include:

  • Using excess alkylating agents (30% molar excess) .
  • Switching bases (e.g., KOH to Cs2CO3) to enhance nucleophilicity.
  • Solvent optimization (DMF or THF) to improve solubility .

Q. What computational approaches are suitable for predicting the compound’s biological targets or binding modes?

Docking studies with software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., HIV integrase or PAR-1 thrombin receptors). PubChem-derived structural data (InChI keys, SMILES) enable virtual screening against protein databases .

Q. How to resolve contradictions in reaction outcomes during N-protecting group removal?

Discrepancies in deprotection efficiency (e.g., incomplete Boc removal) may arise from acid sensitivity of the cyclopropane carboxamide. Solutions include:

  • Adjusting reaction time/temperature (e.g., extended TFA exposure).
  • Validating intermediates via LC-MS to detect residual protecting groups .

Q. What strategies mitigate steric strain in cyclopropane-carboxamide derivatives during derivatization?

Steric hindrance can limit functionalization. Approaches include:

  • Introducing bulky leaving groups (e.g., tosylates) to direct regioselectivity.
  • Employing transition-metal catalysts (e.g., Pd-mediated cross-couplings) for C-H activation .

Methodological Tables

Q. Table 1. Key Analytical Data for Structural Confirmation

TechniqueParametersExample DataReference
HRMS[M+H]+ calc/found444.1059/444.1107
¹H NMR (CDCl3)δ 7.45–7.30 (2,6-Cl-Bn aromatic)Multiplicity: d, J = 8.2 Hz
HPLCColumn: C18, gradient: 10–90% MeCNtR = 14.99 min, purity >95%

Q. Table 2. Troubleshooting Reaction Yields

IssueSolutionYield ImprovementReference
Low alkylation efficiencyExcess 2,6-dichlorobenzyl bromide (30%)33% → 50%
Incomplete deprotectionExtended TFA exposure (4 hr vs. 2 hr)70% → 90%

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